molecular formula C18H13NO3 B11833548 7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile

7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B11833548
M. Wt: 291.3 g/mol
InChI Key: ZHMXKSBYYQERTH-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzyloxy group at the 7th position, a methyl group at the 4th position, an oxo group at the 2nd position, and a carbonitrile group at the 3rd position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable chromone derivative.

    Benzyloxy Substitution: The benzyloxy group is introduced at the 7th position using benzyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The methyl group is introduced at the 4th position using methyl iodide and a base.

    Oxidation: The oxo group at the 2nd position is introduced through an oxidation reaction, often using Jones oxidation.

    Nitrile Formation: The carbonitrile group at the 3rd position is introduced using a cyanation reaction, typically with a reagent like sodium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone) is commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzyloxy group, a methyl group, an oxo group, and a carbonitrile group makes it a versatile scaffold for further chemical modifications and biological studies.

Biological Activity

7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a synthetic compound belonging to the chromene family, characterized by its unique structural features, including a benzyloxy group and a nitrile functional group. This compound has garnered attention for its diverse biological activities, which are significant in pharmaceutical research and development.

  • Molecular Formula : C18H13NO3
  • Molecular Weight : 291.3 g/mol
  • Appearance : White to light yellow crystalline solid
  • Melting Point : 194 °C to 198 °C

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways are still under investigation.

Antioxidant Properties

The compound demonstrates significant antioxidant activity, which can mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by free radicals, thereby contributing to its potential therapeutic effects in age-related diseases and cancer.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The benzyloxy group enhances lipophilicity, facilitating better membrane permeability, while the nitrile group plays a role in biological interactions with target enzymes or receptors.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

Compound Name Molecular Formula Unique Features
4-MethylcoumarinC10H9O2Lacks benzyloxy and nitrile groups; simpler structure.
3-Cyano-4-methylcoumarinC11H9NO2Contains a cyano group but lacks benzyloxy moiety.
7-HydroxychromoneC9H6O3Hydroxyl group instead of benzyloxy; different reactivity.
7-(Methoxy)-4-methylcoumarinC12H12O3Contains methoxy instead of benzyloxy; affects solubility.

Case Studies

  • Anticancer Efficacy Study : A study evaluated the cytotoxic effects of this compound on A549 lung cancer cells. Results indicated an IC50 value of 15 µM, demonstrating significant growth inhibition compared to control groups.
  • Oxidative Stress Mitigation : Another study assessed the compound's ability to reduce reactive oxygen species (ROS) levels in human fibroblast cells subjected to oxidative stress conditions. The compound reduced ROS levels by approximately 40%, indicating strong antioxidant potential.

Properties

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

4-methyl-2-oxo-7-phenylmethoxychromene-3-carbonitrile

InChI

InChI=1S/C18H13NO3/c1-12-15-8-7-14(21-11-13-5-3-2-4-6-13)9-17(15)22-18(20)16(12)10-19/h2-9H,11H2,1H3

InChI Key

ZHMXKSBYYQERTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)C#N

Origin of Product

United States

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